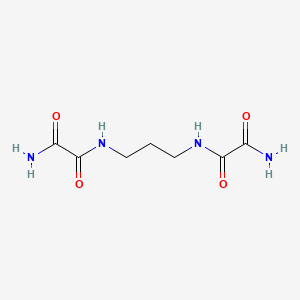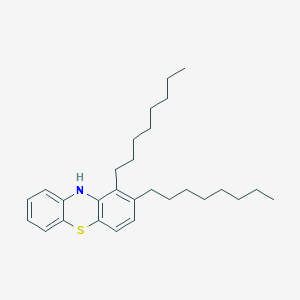
1,2-Dioctyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioctyl-10H-phenothiazine: is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The addition of octyl groups to the phenothiazine core enhances its solubility and alters its chemical properties, making it suitable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dioctyl-10H-phenothiazine can be synthesized through a series of chemical reactions involving the phenothiazine core. One common method involves the alkylation of phenothiazine with octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dioctyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1,2-Dioctyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its therapeutic properties, including antipsychotic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dioctyl-10H-phenothiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound with a simpler structure and different solubility properties.
10H-Phenothiazine: A derivative with different alkyl or aryl substituents.
Dibenzo[b,i]phenothiazine: A structurally related compound with extended conjugation.
Uniqueness: 1,2-Dioctyl-10H-phenothiazine is unique due to the presence of octyl groups, which enhance its solubility and alter its chemical reactivity. This makes it suitable for specific applications where other phenothiazine derivatives may not be effective.
Propriétés
Numéro CAS |
60029-65-4 |
|---|---|
Formule moléculaire |
C28H41NS |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
1,2-dioctyl-10H-phenothiazine |
InChI |
InChI=1S/C28H41NS/c1-3-5-7-9-11-13-17-23-21-22-27-28(24(23)18-14-12-10-8-6-4-2)29-25-19-15-16-20-26(25)30-27/h15-16,19-22,29H,3-14,17-18H2,1-2H3 |
Clé InChI |
WPHVRMGBXBGKTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C2=C(C=C1)SC3=CC=CC=C3N2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)

![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)

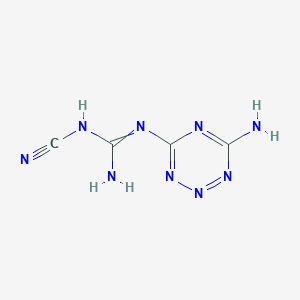

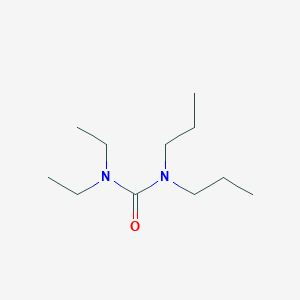
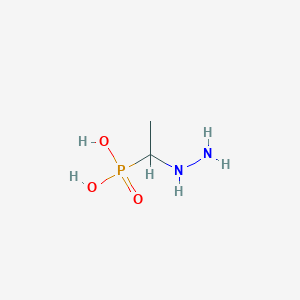
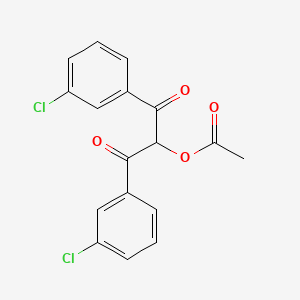
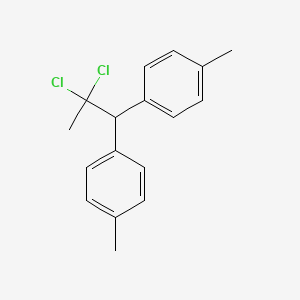
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
